1-(2,6-dibromophenyl)-1H-pyrrole
Overview
Description
1-(2,6-Dibromophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 2,6-dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dibromophenyl)-1H-pyrrole typically involves the reaction of 2,6-dibromobenzaldehyde with pyrrole under acidic or basic conditions. One common method is the condensation reaction using an acid catalyst like p-toluenesulfonic acid (p-TSA) to facilitate the formation of the pyrrole ring . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of dibromohydantoin as a brominating agent and carbon tetrachloride as a solvent has been reported to achieve high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dibromophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization Reactions: Catalysts such as rhodamine 6G and bases like N,N-diisopropylethylamine (DIPEA) are used under blue light irradiation.
Major Products
Substitution Reactions: Products include various substituted phenylpyrroles depending on the nucleophile used.
Cyclization Reactions: Products include pyrrolo[1,2-a]quinolines and ullazines.
Scientific Research Applications
1-(2,6-Dibromophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-dibromophenyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of biotin carboxylase, an enzyme involved in fatty acid synthesis . The compound’s bromine atoms play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)-1H-pyrrole: Similar structure but with only one bromine atom on the phenyl ring.
6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine: Contains a pyrimidine ring instead of a pyrrole ring.
Uniqueness
1-(2,6-Dibromophenyl)-1H-pyrrole is unique due to its dual bromine substitution, which enhances its reactivity and potential for forming complex structures. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(2,6-dibromophenyl)pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSHJVXKRFBSOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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